GT-1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

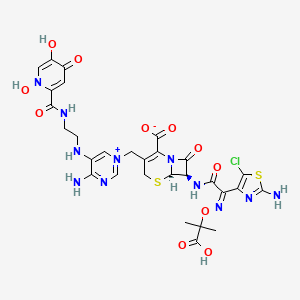

C29H30ClN11O11S2 |

|---|---|

Peso molecular |

808.2 g/mol |

Nombre IUPAC |

(6R,7R)-7-[[(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[4-amino-5-[2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]ethylamino]pyrimidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C29H30ClN11O11S2/c1-29(2,27(49)50)52-38-17(16-20(30)54-28(32)37-16)23(45)36-18-24(46)41-19(26(47)48)11(9-53-25(18)41)6-39-7-12(21(31)35-10-39)33-3-4-34-22(44)13-5-14(42)15(43)8-40(13)51/h5,7-8,10,18,25,31,33,51H,3-4,6,9H2,1-2H3,(H7,32,34,36,37,43,44,45,47,48,49,50)/b38-17-/t18-,25-/m1/s1 |

Clave InChI |

WUCKZQNKKIJUSF-UVXYUCGCSA-N |

SMILES isomérico |

CC(C)(C(=O)O)O/N=C(/C1=C(SC(=N1)N)Cl)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CN=C(C(=C4)NCCNC(=O)C5=CC(=O)C(=CN5O)O)N)C(=O)[O-] |

SMILES canónico |

CC(C)(C(=O)O)ON=C(C1=C(SC(=N1)N)Cl)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CN=C(C(=C4)NCCNC(=O)C5=CC(=O)C(=CN5O)O)N)C(=O)[O-] |

Origen del producto |

United States |

Foundational & Exploratory

The Enigmatic GT-1 Antibiotic: Unraveling a Novel Mechanism of Action

A Comprehensive Technical Review for the Scientific Community

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antibiotics with unique mechanisms of action. GT-1, a recently identified antibacterial agent, has demonstrated significant potential in combating a broad spectrum of resistant bacteria. This document provides an in-depth technical guide on the core mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the molecular interactions, key experimental findings, and the signaling pathways disrupted by this promising therapeutic candidate.

Executive Summary

This compound exerts its bactericidal activity by targeting and inhibiting the essential bacterial enzyme DNA gyrase, but at a novel allosteric site distinct from those targeted by existing antibiotic classes, such as fluoroquinolones. This unique binding modality allows this compound to overcome common resistance mechanisms that affect traditional DNA gyrase inhibitors. Furthermore, this compound has been shown to disrupt bacterial membrane potential, leading to a rapid collapse of cellular energy and subsequent cell death. This dual mechanism of action contributes to its potent efficacy and low propensity for resistance development.

Molecular Mechanism of Action: A Dual Assault

The antibacterial activity of this compound is characterized by a two-pronged attack on critical bacterial processes: inhibition of DNA replication and disruption of cell membrane integrity.

Allosteric Inhibition of DNA Gyrase

This compound's primary mechanism involves the specific inhibition of DNA gyrase, a type II topoisomerase crucial for managing DNA topology during replication, transcription, and repair. Unlike fluoroquinolones, which stabilize the gyrase-DNA cleavage complex, this compound binds to a novel allosteric pocket on the GyrB subunit. This binding event induces a conformational change that prevents ATP hydrolysis, a critical step in the enzyme's catalytic cycle. The inhibition of ATPase activity effectively locks the enzyme in an inactive state, thereby halting DNA replication and leading to lethal DNA damage.

Signaling Pathway of this compound Action on DNA Gyrase

Caption: Allosteric inhibition of DNA gyrase by this compound.

Disruption of Bacterial Membrane Potential

In addition to its effects on DNA replication, this compound rapidly depolarizes the bacterial cell membrane. While the precise molecular interactions with membrane components are still under investigation, experimental evidence suggests that this compound inserts into the lipid bilayer, leading to the formation of transient pores or channels. This disruption results in the dissipation of the proton motive force, a critical component of cellular energy production. The collapse of the membrane potential inhibits ATP synthesis, nutrient transport, and other essential cellular functions, culminating in rapid bactericidal activity.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize key data points, providing a comparative overview of its performance against representative bacterial strains.

| Table 1: Minimum Inhibitory Concentration (MIC) of this compound | |||

| Bacterial Strain | This compound (µg/mL) | Ciprofloxacin (µg/mL) | Vancomycin (µg/mL) |

| Staphylococcus aureus (MRSA, USA300) | 0.5 | 32 | 1 |

| Streptococcus pneumoniae (MDR) | 0.25 | 16 | 0.5 |

| Escherichia coli (WT) | 1 | 0.015 | N/A |

| Escherichia coli (gyrA mutant) | 1 | 64 | N/A |

| Pseudomonas aeruginosa (PAO1) | 4 | 0.5 | N/A |

| Table 2: DNA Gyrase Inhibition Assay | |

| Parameter | Value |

| Target | E. coli DNA Gyrase |

| IC50 (µM) | 0.15 |

| Inhibition Type | Allosteric, ATP-competitive |

| Table 3: Membrane Depolarization Assay | |

| Assay | DiSC3(5) Fluorescence |

| Bacterial Strain | S. aureus (MRSA, USA300) |

| Effective Concentration (µg/mL) | 2 |

| Time to 50% Depolarization (min) | < 5 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination via broth microdilution.

Protocol:

-

A bacterial suspension equivalent to a 0.5 McFarland standard was prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Two-fold serial dilutions of this compound were prepared in a 96-well microtiter plate containing CAMHB.

-

Each well was inoculated with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

-

The plate was incubated at 37°C for 18-24 hours.

-

The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.

DNA Gyrase Supercoiling Inhibition Assay

The inhibitory effect of this compound on DNA gyrase was assessed by measuring the inhibition of plasmid DNA supercoiling.

Protocol:

-

The reaction mixture contained purified E. coli DNA gyrase, relaxed pBR322 plasmid DNA, ATP, and varying concentrations of this compound in assay buffer.

-

The reaction was initiated by the addition of ATP and incubated at 37°C for 1 hour.

-

The reaction was stopped by the addition of a stop buffer containing SDS and proteinase K.

-

The DNA topoisomers were separated by electrophoresis on a 1% agarose (B213101) gel.

-

The gel was stained with ethidium (B1194527) bromide and visualized under UV light. The IC50 was determined as the concentration of this compound required to inhibit 50% of the supercoiling activity.

Membrane Potential Assay

The effect of this compound on bacterial membrane potential was measured using the fluorescent probe DiSC3(5).

Protocol:

-

Bacterial cells were grown to mid-log phase, harvested, and washed with a low-potassium buffer.

-

The cells were resuspended in the same buffer containing DiSC3(5) and allowed to equilibrate until a stable fluorescence signal was achieved, indicating probe uptake and quenching.

-

This compound was added at various concentrations, and the change in fluorescence was monitored over time using a fluorescence spectrophotometer.

-

Depolarization of the membrane results in the release of the probe into the medium, leading to an increase in fluorescence.

Conclusion and Future Directions

This compound represents a promising new class of antibiotics with a dual mechanism of action that effectively circumvents existing resistance pathways. Its ability to allosterically inhibit DNA gyrase and rapidly disrupt membrane potential makes it a strong candidate for further preclinical and clinical development. Future research will focus on elucidating the precise molecular interactions with the cell membrane, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its in vivo efficacy in animal models of infection. The unique properties of this compound offer a significant step forward in the ongoing battle against antibiotic-resistant bacteria.

The Trojan Horse Antibiotic: A Technical Guide to GT-1 (LCB10-0200)

A Novel Siderophore-Cephalosporin Conjugate

GT-1 (also known as LCB10-0200) is a novel, investigational siderophore-cephalosporin conjugate antibiotic designed to combat multidrug-resistant (MDR) Gram-negative bacteria.[1][2] Its innovative structure incorporates a cephalosporin (B10832234) core, a class of β-lactam antibiotics that inhibit bacterial cell wall synthesis, with a siderophore moiety. This unique design leverages the bacterium's own iron acquisition systems to facilitate drug uptake, a strategy aptly named the "Trojan horse" approach.[1][3][4]

The chemical architecture of this compound consists of a modified aminothiazolylglycyl cephalosporin linked to a dihydroxypyridone siderophore.[5][6] This conjugation allows this compound to be actively transported into bacterial cells, bypassing common resistance mechanisms such as porin channel mutations and efflux pumps.

Mechanism of Action: The Trojan Horse Strategy

Gram-negative bacteria have a critical requirement for iron. To acquire this essential nutrient from their environment, they secrete low-molecular-weight iron chelators called siderophores. These siderophores bind to ferric iron in the extracellular space, and the resulting iron-siderophore complex is then recognized by specific outer membrane receptors and actively transported into the periplasmic space.

This compound mimics this natural process. The siderophore component of this compound chelates iron, and the entire drug-iron complex is then recognized and transported into the bacterial cell through these dedicated iron uptake pathways.[1][3][4] This active transport mechanism allows this compound to achieve higher intracellular concentrations compared to conventional cephalosporins, which rely on passive diffusion through porin channels. Once inside the periplasm, the cephalosporin component of this compound exerts its antibacterial activity by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall.

In Vitro Activity

This compound has demonstrated potent in vitro activity against a broad spectrum of Gram-negative pathogens, including many multidrug-resistant strains. Its efficacy has been evaluated against clinical isolates of Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli, and Acinetobacter species.

| Organism | Strain Type | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| E. coli & K. pneumoniae | Carbapenem-Resistant | ≤0.12–≥256 | 1 | 16 |

| A. baumannii & P. aeruginosa | Meropenem-Resistant | - | - | - |

| P. aeruginosa | Clinical Isolates | - | - | - |

| K. pneumoniae | Beta-lactamase producing | 1–>32 | - | - |

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data compiled from multiple studies.[7][8][9][10]

Studies have shown that this compound maintains its activity against strains producing various β-lactamases, including extended-spectrum β-lactamases (ESBLs) and some carbapenemases.[6][7] The combination of this compound with a β-lactamase inhibitor, such as avibactam (B1665839) or GT-055, has been shown to further enhance its activity against certain resistant strains.[2][7][9][10]

In Vivo Efficacy

The in vivo efficacy of this compound has been assessed in several murine infection models, demonstrating its potential for treating systemic and localized infections.

| Infection Model | Pathogen | Efficacy Compared to Ceftazidime |

| Systemic Infection | P. aeruginosa (drug-susceptible & resistant) | More effective |

| Thigh Infection | P. aeruginosa (drug-susceptible & resistant) | More effective |

| Respiratory Tract Infection | P. aeruginosa (drug-susceptible & resistant) | More effective |

| Urinary Tract Infection | P. aeruginosa (drug-susceptible & resistant) | More effective |

| Systemic Infection | K. pneumoniae (drug-susceptible & resistant) | More potent |

| Thigh Infection | K. pneumoniae (drug-susceptible & resistant) | More potent |

| Urinary Tract Infection | K. pneumoniae (drug-susceptible & resistant) | More potent |

Data is a summary of findings from murine infection models.[2][5][6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound is typically determined using the two-fold agar (B569324) dilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[6][8][11]

Protocol Outline:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent.

-

Serial Dilutions: A series of two-fold dilutions of the stock solution are prepared.

-

Agar Preparation: The appropriate volume of each this compound dilution is added to molten Mueller-Hinton agar.

-

Plate Pouring: The agar containing this compound is poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: Bacterial isolates are grown overnight and then diluted to a standardized concentration, typically 1 x 10^6 colony-forming units (CFU)/mL.

-

Inoculation: A standardized volume of each bacterial suspension is spotted onto the surface of the agar plates.

-

Incubation: The plates are incubated at 37°C for 18 to 24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound (LCB10-0200) represents a promising development in the fight against antibiotic-resistant Gram-negative bacteria. Its novel "Trojan horse" mechanism of action, which utilizes bacterial iron uptake systems, allows it to overcome common resistance mechanisms and demonstrate potent in vitro and in vivo activity. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Antibacterial Activity of LCB10-0200 against Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Siderophores as “Trojan Horses”: tackling multidrug resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial activities of LCB10-0200, a novel siderophore cephalosporin, against the clinical isolates of Pseudomonas aeruginosa and other pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Activity of a Novel Siderophore-Cephalosporin LCB10-0200 (this compound), and LCB10-0200/Avibactam, against Carbapenem-Resistant Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa Strains at a Tertiary Hospital in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Activity of a Novel Siderophore-Cephalosporin LCB10-0200 (this compound), and LCB10-0200/Avibactam, against Carbapenem-Resistant Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa Strains at a Tertiary Hospital in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apec.org [apec.org]

Technical Whitepaper: The "Trojan Horse" Strategy of GT-1, a Novel Siderophore-Cephalosporin Antibiotic

Executive Summary

The rise of multidrug-resistant (MDR) Gram-negative bacteria constitutes a critical threat to global health. These pathogens have developed sophisticated mechanisms to evade conventional antibiotics, including impermeable outer membranes and enzymatic degradation. A promising therapeutic approach to bypass these defenses is the "Trojan horse" strategy, which hijacks essential bacterial uptake systems to deliver potent antimicrobial agents. This technical guide details the mechanism, efficacy, and experimental evaluation of GT-1 (also known as LCB10-0200), a novel siderophore-cephalosporin conjugate designed to exploit bacterial iron acquisition pathways. This compound demonstrates significant in vitro and in vivo activity against priority MDR pathogens such as Pseudomonas aeruginosa, Acinetobacter species, Escherichia coli, and Klebsiella pneumoniae[1][2][3][4]. This document provides an in-depth overview of its mechanism of action, quantitative performance data, and the detailed experimental protocols used for its characterization.

The "Trojan Horse" Mechanism of Action

The core of this compound's strategy lies in its hybrid structure: a cephalosporin (B10832234) antibiotic chemically linked to a siderophore.[5][6] Siderophores are small molecules secreted by bacteria to chelate ferric iron (Fe³⁺) from the host environment, a nutrient essential for bacterial survival and pathogenesis.[5][7]

The mechanism unfolds in a series of steps:

-

Siderophore Mimicry: The siderophore component of this compound mimics a natural iron-siderophore complex.

-

Active Transport: Gram-negative bacteria actively recognize and transport this complex across their protective outer membrane via specific iron uptake receptors, such as TonB-dependent transporters.[8] This active transport mechanism allows this compound to bypass resistance conferred by low membrane permeability.[4][7]

-

Periplasmic Accumulation: By using this dedicated import channel, this compound achieves high concentrations within the bacterial periplasmic space, a critical advantage over antibiotics that rely on passive diffusion through porin channels.[4][9]

-

Target Engagement: Once in the periplasm, the cephalosporin "warhead" is released and binds to its targets—penicillin-binding proteins (PBPs). This binding inhibits the final transpeptidation step of peptidoglycan synthesis, disrupting bacterial cell wall integrity and leading to cell lysis and death.[4]

This "Trojan horse" approach makes this compound particularly effective against pathogens that are resistant to other β-lactams due to porin mutations or efflux pump overexpression.[10]

Caption: The "Trojan Horse" mechanism of this compound antibiotic action.

Quantitative Efficacy Data

The in vitro activity of this compound is typically assessed by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible bacterial growth. This compound has demonstrated potent activity against a wide range of clinical isolates, including those resistant to other antibiotics.[3] The combination of this compound with the β-lactamase inhibitor GT-055 often enhances its activity against strains producing β-lactamase enzymes.[3][11]

Table 1: In Vitro Activity of this compound and this compound/GT-055 against MDR Gram-Negative Isolates Note: The following data is a representative summary compiled from multiple studies. MIC values can vary based on specific strains and testing conditions.

| Pathogen Species | Resistance Profile | This compound MIC (µg/mL) | This compound/GT-055 MIC (µg/mL) | Reference |

| E. coli | ESBL-producing | ≤2 | ≤2 | [3] |

| K. pneumoniae | Carbapenemase-producing | ≤2 | Lower MICs vs. comparators | [3] |

| Acinetobacter spp. | OXA-producing | ≤2 | Enhanced Activity | [3] |

| P. aeruginosa | Multidrug-Resistant | Potent Activity | N/A | [2][4] |

| Yersinia pestis | N/A | Sub-4 µg/mL efficacy | Equivalent to Ciprofloxacin | [11][12] |

Key Experimental Protocols

The evaluation of a siderophore-conjugate antibiotic like this compound requires specific methodologies to ensure accurate assessment of its potency.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[9] A critical modification for siderophore antibiotics is the use of iron-depleted media, as excess iron can compete with the drug for uptake, leading to falsely elevated MIC values.[9]

Objective: To determine the MIC of this compound against bacterial isolates.

Materials:

-

This compound antibiotic powder

-

Bacterial isolates for testing

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Iron-Depleted CAMHB (ID-CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Spectrophotometer

Methodology:

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of this compound in both CAMHB and ID-CAMHB in 96-well plates to achieve a range of final concentrations (e.g., 0.06 to 128 µg/mL).

-

-

Inoculum Preparation:

-

Culture the bacterial isolate on an appropriate agar (B569324) medium overnight.

-

Suspend several colonies in saline to match a 0.5 McFarland turbidity standard.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plates containing the antibiotic dilutions with the prepared bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 18-24 hours under ambient atmospheric conditions.

-

-

Reading Results:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth (100% inhibition) in the wells.[9]

-

Compare the MIC values obtained in standard CAMHB versus ID-CAMHB to assess the impact of iron on the antibiotic's activity.

-

Caption: Experimental workflow for MIC determination of this compound.

Conclusion

This compound represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its "Trojan horse" strategy, which co-opts the bacteria's own iron uptake machinery, provides a powerful method for overcoming membrane permeability barriers and delivering a lethal cephalosporin payload.[4][9] The quantitative data consistently demonstrates its potent in vitro activity against a broad spectrum of clinically relevant pathogens.[3] The specialized experimental protocols, particularly the use of iron-depleted media, are crucial for accurately evaluating its efficacy. As this compound and similar siderophore-antibiotic conjugates progress through clinical development, they offer a promising new line of defense in the post-antibiotic era.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial Activity of this compound, a Novel Siderophore Cephalosprin, Tested against Multidrug-Resistant Pseudomonas aeruginosa and Acinetobacter spp. Isolates - JMI Laboratories [jmilabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Geom Therapeutics Announces Agreement With NIAID For Clinical Advancement Of this compound - BioSpace [biospace.com]

- 5. Trojan Horse Antibiotics—A Novel Way to Circumvent Gram-Negative Bacterial Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Siderophore conjugates to combat antibiotic-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. ihma.com [ihma.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. In vitro and in vivo activity of this compound, a novel siderophore cephalosporin, and GT-055, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Iron's Trojan Horse: An In-depth Technical Guide to the Iron Uptake Pathways Exploited by GT-1 in Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The complex outer membrane of these pathogens acts as a highly effective barrier, limiting the penetration of many conventional antibiotics. To overcome this, innovative strategies are required to deliver antibacterial agents to their intracellular targets. One such promising approach is the "Trojan horse" strategy, where an antibiotic is conjugated to a molecule that is actively transported into the bacterial cell.

GT-1 (also known as LCB10-0200) is a novel siderophore-cephalosporin that exemplifies this strategy. By mimicking natural siderophores, iron-chelating molecules essential for bacterial survival, this compound hijacks the bacteria's own iron uptake machinery to gain entry and exert its bactericidal effects. This technical guide provides a comprehensive overview of the iron uptake pathways exploited by this compound in Gram-negative bacteria, detailing the mechanism of action, relevant quantitative data, and the experimental protocols used to elucidate these pathways.

Core Mechanism: Siderophore Mimicry and TonB-Dependent Transport

This compound is a conjugate of a cephalosporin (B10832234) antibiotic and a hydroxypyridone moiety. This hydroxypyridone component is a synthetic mimic of catecholate-type siderophores, which are produced by many bacteria to scavenge ferric iron (Fe³⁺) from the host environment. The uptake of this compound into Gram-negative bacteria is an active process that relies on the TonB-dependent transport system.

The general mechanism can be summarized in the following steps:

-

Chelation: In the iron-depleted environment of an infection, the hydroxypyridone moiety of this compound chelates ferric iron.

-

Recognition and Binding: The resulting Fe³⁺-GT-1 complex is recognized by and binds to specific TonB-dependent receptors (TBDRs) on the outer membrane of the Gram-negative bacterium.

-

Active Transport: The binding of the Fe³⁺-GT-1 complex to the TBDR initiates a conformational change in the receptor. This process is energized by the TonB-ExbB-ExbD complex, which transduces the proton motive force of the cytoplasmic membrane to the outer membrane, driving the translocation of the this compound molecule across the outer membrane and into the periplasmic space.

-

Target Engagement: Once in the periplasm, the cephalosporin component of this compound is released and can bind to its target, the penicillin-binding proteins (PBPs), inhibiting cell wall synthesis and leading to bacterial cell death.

The activity of this compound is notably enhanced in iron-depleted conditions, which upregulate the expression of siderophore receptors, thereby increasing the efficiency of its uptake.

Iron Uptake Pathways Exploited by this compound

While the precise repertoire of siderophore receptors utilized by this compound across all Gram-negative species is an area of ongoing research, studies on this compound and similar hydroxypyridone- and catecholate-based siderophore-antibiotic conjugates have implicated several key receptors.

In Pseudomonas aeruginosa : Research on siderophore-drug conjugates with similar structures to this compound has pointed to the involvement of receptors such as PiuA and PirA in their uptake. These receptors are known to transport various xenosiderophores (siderophores produced by other microbial species).

In Escherichia coli and Klebsiella pneumoniae : Investigations into the activity of this compound against E. coli have involved the study of strains with deletions in genes encoding for several siderophore receptors, including FecA , IutA , FyuA , and IroN .[1] This suggests that this compound may be recognized by a range of catecholate siderophore receptors in these enteric bacteria.

In Acinetobacter baumannii : A. baumannii possesses a variety of siderophore uptake systems to acquire iron. While specific receptors for this compound have not been definitively identified, the bacterium is known to utilize receptors for its endogenous siderophores, such as acinetobactin, as well as receptors for xenosiderophores.[2][3] The broad activity of this compound against A. baumannii suggests it may exploit one or more of these pathways.[4]

Quantitative Data

Currently, publicly available literature lacks specific quantitative data on the binding affinity (Kd) or transport kinetics (Vmax) of this compound for specific siderophore receptors. However, the in vitro activity of this compound against various Gram-negative pathogens provides indirect evidence of its efficient uptake. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against key Gram-negative bacteria, often in comparison to other antibiotics and with the addition of a β-lactamase inhibitor, GT-055.

Table 1: In Vitro Activity of this compound against Multidrug-Resistant Gram-Negative Isolates

| Organism | Strain Characteristics | This compound MIC (µg/mL) | This compound/GT-055 MIC (µg/mL) |

| E. coli | ESBL- and carbapenemase-producing | ≤2 | Lower MICs observed |

| K. pneumoniae | ESBL- and carbapenemase-producing | ≤2 | Lower MICs observed |

| A. baumannii | OXA-producing | ≤2 | - |

| P. aeruginosa | Multidrug-resistant | Potent activity reported | - |

Data compiled from studies demonstrating this compound's efficacy against various resistant strains.[4][5] Note that GT-055 is a β-lactamase inhibitor and its inclusion enhances the activity of this compound against β-lactamase-producing strains.

Table 2: Comparative MIC Values of this compound in Iron-Depleted vs. Standard Media

| Organism | Medium | This compound MIC₉₀ (µg/mL) |

| Burkholderia mallei | ID-CAMHB | 8 |

| CAMHB | 32 | |

| Yersinia pestis | ID-CAMHB | 0.5 |

| CAMHB | 2 |

ID-CAMHB: Iron-depleted cation-adjusted Mueller-Hinton broth. CAMHB: Cation-adjusted Mueller-Hinton broth. Data from a study on biothreat pathogens, demonstrating the iron-dependent activity of this compound.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the iron uptake pathways of siderophore-antibiotic conjugates like this compound.

Antimicrobial Susceptibility Testing (AST) in Iron-Depleted Medium

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound under conditions that mimic the iron-limited host environment and induce the expression of siderophore receptors.

Methodology:

-

Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB):

-

Prepare cation-adjusted Mueller-Hinton broth (CAMHB) according to the manufacturer's instructions.

-

Add 100 g of Chelex-100 resin per liter of CAMHB.

-

Stir the suspension for 2 hours at room temperature to chelate iron ions.

-

Filter the broth to remove the Chelex resin.

-

Supplement the iron-depleted broth with physiological concentrations of other cations (e.g., 22.5 µg/mL CaCl₂, 11.25 µg/mL MgCl₂, 0.56 µg/mL ZnSO₄).

-

Adjust the pH to 7.2 and sterilize by filtration.

-

-

Broth Microdilution Assay:

-

Perform serial twofold dilutions of this compound in ID-CAMHB in a 96-well microtiter plate.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in ID-CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculate the wells with the bacterial suspension.

-

Incubate the plate at 37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Siderophore Competition Assay

Objective: To determine if this compound competes with known siderophores for uptake, thereby providing evidence for the involvement of specific siderophore receptors.

Methodology:

-

Perform a broth microdilution or agar (B569324) diffusion assay for this compound as described above, using iron-depleted medium.

-

In parallel, perform the same assay in the presence of a sub-inhibitory concentration of a specific siderophore (e.g., enterobactin (B1671361) for E. coli, pyoverdine for P. aeruginosa).

-

An increase in the MIC of this compound in the presence of the competing siderophore indicates that both molecules utilize the same uptake pathway.

Radiolabeled this compound Uptake Assay

Objective: To directly quantify the rate of this compound transport into bacterial cells.

Methodology:

-

Radiolabeling of this compound: Synthesize a radiolabeled version of this compound, for example, by incorporating tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) into the molecule. Alternatively, the iron chelated by this compound can be a radioactive isotope, such as ⁵⁵Fe or ⁵⁹Fe.

-

Bacterial Cell Culture: Grow the bacterial strain of interest to mid-log phase in an iron-deficient medium to induce the expression of siderophore receptors.

-

Uptake Experiment:

-

Harvest the cells by centrifugation, wash, and resuspend them in an iron-free buffer to a specific cell density.

-

Initiate the uptake by adding the radiolabeled this compound complex at a known concentration.

-

Incubate the mixture at 37°C with shaking.

-

At various time points, take aliquots of the cell suspension and rapidly filter them through a nitrocellulose membrane to separate the cells from the medium.

-

Wash the filter with ice-cold buffer to remove non-specifically bound radioactivity.

-

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the amount of transported this compound over time. The initial rate of transport can be calculated from the linear portion of the curve.

Susceptibility Testing with Siderophore Receptor Knockout Mutants

Objective: To identify the specific TonB-dependent receptors involved in this compound uptake.

Methodology:

-

Generation of Knockout Mutants: Create isogenic mutant strains of the bacterium of interest with specific deletions in genes encoding for putative siderophore receptors (e.g., piuA, pirA, fecA, iroN).

-

Validation of Mutants: Confirm the gene deletion and the absence of the corresponding protein expression using techniques such as PCR and Western blotting.

-

Comparative MIC Testing: Determine the MIC of this compound for the wild-type strain and each of the knockout mutant strains using the broth microdilution method in iron-depleted medium.

-

Data Analysis: A significant increase (typically ≥4-fold) in the MIC of this compound for a specific receptor knockout mutant compared to the wild-type strain indicates that the deleted receptor is involved in the uptake of this compound.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General mechanism of this compound uptake in Gram-negative bacteria.

References

- 1. A Comprehensive Study of the Relationship between the Production of β-Lactamase Enzymes and Iron/Siderophore Uptake Regulatory Genes in Clinical Isolates of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iron-dependent mechanisms in Acinetobacter baumannii: pathogenicity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Activity of a Novel Siderophore-Cephalosporin LCB10-0200 (this compound), and LCB10-0200/Avibactam, against Carbapenem-Resistant Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa Strains at a Tertiary Hospital in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jnu.ac.in [jnu.ac.in]

- 6. academic.oup.com [academic.oup.com]

Technical Whitepaper: In Vitro Activity Spectrum of GT-1 Against Multidrug-Resistant Pathogens

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. Pathogens such as carbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii are responsible for a significant number of healthcare-associated infections with limited treatment options. GT-1 (also known as LCB10-0200) is a novel siderophore-cephalosporin developed to address this critical need.[1][2] It employs a "Trojan horse" strategy, utilizing the bacteria's own iron uptake systems to gain entry into the periplasmic space, thereby bypassing common resistance mechanisms like porin mutations.[1][2][3] This document provides a technical overview of this compound's spectrum of activity against key MDR pathogens, its mechanism of action, and the methodologies used for its evaluation.

Mechanism of Action: The "Trojan Horse" Strategy

This compound is a conjugate molecule consisting of a cephalosporin (B10832234) core linked to a siderophore component.[4][5] In iron-limited environments, such as a host infection site, Gram-negative bacteria upregulate specific transport systems to acquire ferric iron (Fe³⁺).[6] The siderophore moiety of this compound chelates extracellular iron, and this complex is actively transported across the bacterial outer membrane via siderophore receptors.[6][7]

This active transport mechanism allows this compound to achieve high concentrations in the periplasmic space, overcoming resistance conferred by porin channel deletions that often limit the entry of other β-lactam antibiotics.[5][6] Once in the periplasm, this compound dissociates from the iron and exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), primarily PBP3, which inhibits peptidoglycan synthesis and leads to cell death.[5][7]

Many MDR Gram-negative bacteria produce β-lactamase enzymes that can hydrolyze and inactivate cephalosporins.[8] To counter this, this compound is often studied in combination with GT-055 (LCB18-055), a novel diazabicyclooctane non-β-lactam β-lactamase inhibitor (BLI).[1][2] GT-055 broadens the spectrum of this compound by protecting it from degradation by a wide range of serine-β-lactamases.[1][2][3]

References

- 1. In Vitro Activity of a Novel Siderophore-Cephalosporin, this compound and Serine-Type β-Lactamase Inhibitor, GT-055, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ihma.com [ihma.com]

- 4. Cefiderocol: A Novel Agent for the Management of Multidrug-Resistant Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cefiderocol: A New Cephalosporin Stratagem Against Multidrug-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. mdpi.com [mdpi.com]

Development of GT-1 for the Treatment of ESKAPE Pathogen Infections: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant (MDR) ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) poses a critical threat to global health. This has necessitated the development of novel antimicrobial agents with unique mechanisms of action. GT-1 (also known as LCB10-0200), a novel siderophore-conjugated cephalosporin (B10832234), represents a promising "Trojan horse" strategy to combat these challenging infections. By mimicking natural siderophores, this compound actively hijacks bacterial iron uptake systems to gain entry into the periplasmic space, bypassing common resistance mechanisms such as porin channel mutations and efflux pumps. This technical guide provides a comprehensive overview of the development of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Mechanism of Action: The "Trojan Horse" Strategy

This compound is a conjugate of a dihydroxypyridone siderophore and a modified aminothiazolylglycyl cephalosporin.[1] This unique structure allows this compound to exploit the essential iron acquisition systems of Gram-negative bacteria.[1] Under iron-limited conditions, often found in the host environment, bacteria upregulate the expression of siderophore receptors on their outer membrane to scavenge for iron. This compound binds to these receptors and is actively transported across the outer membrane into the periplasmic space. Once in the periplasm, the cephalosporin component of this compound exerts its bactericidal activity by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for cell wall synthesis. This targeted delivery mechanism allows this compound to achieve high concentrations at the site of action and overcome resistance mechanisms that typically prevent other β-lactam antibiotics from reaching their target.

Caption: Mechanism of action of this compound via the "Trojan Horse" strategy.

In Vitro Efficacy

The in vitro activity of this compound has been evaluated against a broad range of clinical isolates, including many ESKAPE pathogens. Minimum Inhibitory Concentration (MIC) values demonstrate the potent activity of this compound, particularly against Gram-negative bacteria. The combination of this compound with the novel β-lactamase inhibitor GT-055 (LCB18-055) has also been shown to enhance its efficacy against β-lactamase-producing strains.[1]

Table 1: In Vitro Activity of this compound against ESKAPE Pathogens (MIC, µg/mL)

| Pathogen | This compound MIC Range (µg/mL) | This compound/GT-055 MIC Range (µg/mL) | Comparator MICs (µg/mL) | Reference |

| Acinetobacter baumannii (Carbapenem-resistant) | ≤ 4 (for 84.3% of isolates) | Not significantly improved | - | [2] |

| Pseudomonas aeruginosa | 0.06 - >128 | Not reported | Ceftazidime: 0.5 - >128 | [1] |

| Klebsiella pneumoniae (Carbapenem-resistant) | Potent activity | ≤ 0.12 (for 90.5% of isolates) | - | [2] |

| Enterobacter species | Potent activity | Not reported | Ceftazidime & Ceftriaxone: Less effective | [1] |

Note: Data is compiled from multiple studies and represents a summary of findings. For detailed strain information and specific MIC values, please refer to the cited literature.

In Vivo Efficacy

Preclinical in vivo studies in murine infection models have demonstrated the efficacy of this compound in treating systemic and localized infections caused by ESKAPE pathogens. These studies have shown that this compound can reduce bacterial burden and improve survival rates.

Table 2: In Vivo Efficacy of this compound in Murine Infection Models

| Pathogen | Infection Model | This compound Dosage | Key Findings | Reference |

| Pseudomonas aeruginosa | Systemic and Thigh Infection | Not specified | Larger reduction in bacterial load than ceftazidime | [1] |

| Yersinia pestis | Aerosol Infection | 20, 60, or 200 mg/kg | Equivalent efficacy to ciprofloxacin | [1] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum:

-

Streak the bacterial isolate onto an appropriate agar (B569324) plate and incubate overnight at 35 ± 2°C.

-

Select 3-5 well-isolated colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. For testing a siderophore antibiotic like this compound, iron-depleted CAMHB may be used to enhance its activity.

-

-

Preparation of Antimicrobial Dilutions:

-

Prepare serial twofold dilutions of this compound (and comparators) in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Caption: Experimental workflow for MIC determination.

Murine Thigh Infection Model

-

Animal Preparation:

-

Use specific pathogen-free mice (e.g., BALB/c, 6-8 weeks old).

-

Induce neutropenia by intraperitoneal injection of cyclophosphamide (B585) on days -4 and -1 relative to infection.

-

-

Inoculum Preparation:

-

Grow the bacterial strain to mid-logarithmic phase in an appropriate broth.

-

Wash and dilute the bacterial suspension in sterile saline to the desired concentration (e.g., 10⁶ CFU/mL).

-

-

Infection:

-

Anesthetize the mice.

-

Inject 0.1 mL of the bacterial inoculum into the thigh muscle of one hind leg.

-

-

Treatment:

-

Initiate treatment with this compound (and comparator antibiotics or vehicle control) at a specified time post-infection (e.g., 2 hours). Administer the treatment via a clinically relevant route (e.g., subcutaneous or intravenous).

-

Administer subsequent doses at defined intervals.

-

-

Assessment of Efficacy:

-

At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice.

-

Aseptically remove the infected thigh muscle.

-

Homogenize the tissue in sterile saline.

-

Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/g of tissue).

-

Calculate the reduction in bacterial load compared to the control group.

-

Caption: Murine thigh infection model workflow.

Development Status and Future Directions

This compound is being developed by Geom Therapeutics in partnership with LegoChem Biosciences.[3] A Phase 1 clinical study to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy adult subjects was planned.[4] The continued development of this compound, potentially in combination with a β-lactamase inhibitor like GT-055, holds significant promise for the treatment of serious infections caused by MDR Gram-negative pathogens. Further clinical evaluation is necessary to establish its safety and efficacy in patient populations.

Caption: Logical relationship of this compound development stages.

Conclusion

This compound represents an innovative and promising approach to combatting the growing threat of MDR ESKAPE pathogens. Its unique "Trojan horse" mechanism of action allows it to overcome key bacterial resistance mechanisms. The preclinical data summarized in this guide highlight its potential as a valuable addition to the antimicrobial arsenal. Continued research and clinical development will be crucial to fully realize the therapeutic potential of this compound in treating life-threatening infections.

References

- 1. In vitro and in vivo activity of this compound, a novel siderophore cephalosporin, and GT-055, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Activity of a Novel Siderophore-Cephalosporin LCB10-0200 (this compound), and LCB10-0200/Avibactam, against Carbapenem-Resistant Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa Strains at a Tertiary Hospital in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Geom Therapeutics To Develop And Commercialize LegoChem Biosciences Novel Beta Lactamase Inhibitors For Treating Gram-Negative Infections [drugdiscoveryonline.com]

- 4. Geom Therapeutics, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

Methodological & Application

Application Notes: In Vitro Susceptibility Testing for Hepatitis C Virus Genotype 1 (GT-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection, with genotype 1 (GT-1), encompassing subtypes 1a and 1b, being the most prevalent worldwide.[1] The development and evaluation of these antiviral agents rely heavily on robust in vitro susceptibility testing protocols. The primary tool for this purpose is the HCV replicon system, a Nobel Prize-winning technology that allows for the autonomous replication of subgenomic HCV RNA within a human hepatoma cell line (Huh-7).[2][3] These systems are indispensable for determining the potency of antiviral compounds (e.g., EC50 values), identifying resistance-associated substitutions (RASs), and assessing the replication capacity of resistant variants.[1][3]

Principle of the HCV Replicon System

The HCV replicon is a subgenomic RNA molecule that contains the non-structural proteins (NS3 to NS5B) necessary for viral RNA replication but lacks the structural proteins, rendering it incapable of producing infectious virus particles.[3] These replicons are introduced into Huh-7 cells or their highly permissive subclone, Huh-7.5.[2] To facilitate quantification and selection, replicons are often engineered as bicistronic constructs. The first cistron typically encodes a selectable marker, like neomycin phosphotransferase (Neo), or a reporter gene, such as Firefly or Renilla luciferase.[2][3] An internal ribosome entry site (IRES) from a different virus, like the encephalomyocarditis virus (EMCV), then drives the translation of the HCV non-structural proteins.[3]

Antiviral susceptibility is determined by treating the replicon-harboring cells with serial dilutions of a test compound and measuring the subsequent inhibition of HCV RNA replication. The use of luciferase reporters provides a rapid, sensitive, and high-throughput method for this quantification, as the light output directly correlates with the level of replicon RNA.[2][4]

Key Experimental Protocols

Protocol 1: Transient HCV Replicon Luciferase Assay for EC50 Determination

This protocol describes a transient assay to determine the 50% effective concentration (EC50) of a test compound against HCV GT-1a or GT-1b replicons.

Materials:

-

Huh-7.5 cells

-

Complete Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids.

-

HCV GT-1a or GT-1b luciferase reporter replicon plasmid (e.g., containing a Renilla or Firefly luciferase gene).

-

Replication-defective control plasmid (e.g., with a GND mutation in the NS5B polymerase active site).[3]

-

T7 RNA polymerase kit for in vitro transcription.

-

Electroporator and cuvettes.

-

Test compound and control antiviral (e.g., Daclatasvir, Sofosbuvir).

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase assay reagent.

-

Luminometer.

-

Cell viability assay kit (e.g., CellTiter-Glo®).

Methodology:

-

Preparation of Replicon RNA:

-

Linearize the replicon plasmid DNA downstream of the HCV 3' NTR using a suitable restriction enzyme (e.g., ScaI).

-

Purify the linearized DNA.

-

Perform in vitro transcription using T7 RNA polymerase to generate HCV replicon RNA.

-

Purify the RNA and verify its integrity and concentration.

-

-

Cell Preparation and Electroporation:

-

Culture Huh-7.5 cells to ~80% confluency.

-

Trypsinize and resuspend the cells in ice-cold, serum-free DMEM or PBS to a concentration of 1 x 10^7 cells/mL.

-

Mix 400 µL of the cell suspension with 10 µg of the in vitro-transcribed replicon RNA.

-

Transfer the mixture to a 4-mm gap electroporation cuvette.

-

Deliver a single electrical pulse (e.g., ~270 V, 950 µF).

-

Immediately transfer the electroporated cells to a tube containing 10-15 mL of pre-warmed Complete Medium.

-

-

Assay Plating:

-

Seed the electroporated cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of Complete Medium.

-

Incubate for 4-6 hours to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound and control antiviral in Complete Medium at 2x the final concentration.

-

Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.5% DMSO) and no-treatment controls.

-

Incubate the plates for 72 hours at 37°C with 5% CO2.

-

-

Endpoint Measurement:

-

Luciferase Assay (EC50):

-

After 72 hours, remove the medium.

-

Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.

-

-

Cytotoxicity Assay (CC50):

-

Run a parallel plate with the same cell and compound setup.

-

After 72 hours, measure cell viability using a suitable assay (e.g., ATPlite) to determine the 50% cytotoxic concentration (CC50).

-

-

-

Data Analysis:

-

Normalize the luciferase readings to the vehicle control.

-

Plot the normalized values against the logarithm of the compound concentration.

-

Use a non-linear regression model (four-parameter variable slope) to calculate the EC50 value.

-

Calculate the Therapeutic Index (TI) as CC50 / EC50.

-

Protocol 2: Stable Replicon Cell Line Selection for Resistance Studies

This protocol is used to generate cell lines that stably replicate HCV, which are essential for long-term resistance selection experiments.

Materials:

-

Same as Protocol 1, but using a replicon construct containing a selectable marker (e.g., Neomycin phosphotransferase, Neo).

-

G418 (Geneticin) selection antibiotic.

Methodology:

-

Electroporation and Initial Plating:

-

Perform electroporation with the Neo-containing replicon RNA as described in Protocol 1.

-

Plate the cells onto 10-cm dishes.

-

-

G418 Selection:

-

After 24 hours, replace the medium with Complete Medium containing G418 at a pre-determined optimal concentration (e.g., 500 µg/mL).

-

Continue to culture the cells, replacing the G418-containing medium every 3-4 days. Untransfected cells will be eliminated.[3]

-

-

Colony Isolation:

-

After 2-3 weeks, visible G418-resistant colonies will form.[2]

-

Isolate individual colonies using cloning cylinders or by manual picking.

-

Expand each clone in the presence of G418 to establish stable cell lines.

-

-

Characterization:

-

Confirm the presence and quantify the level of HCV RNA in the stable cell lines using RT-qPCR.

-

These cell lines can now be used for resistance selection by culturing them in the presence of sub-lethal concentrations of an antiviral compound.

-

Data Presentation

Quantitative data from susceptibility and resistance experiments should be summarized for clarity.

Table 1: Example Antiviral Susceptibility Data for HCV this compound Replicons

| Compound | Target | Genotype | EC50 (nM) | CC50 (µM) | Therapeutic Index (TI) |

| Compound X | NS5A | GT-1a | 0.05 | >50 | >1,000,000 |

| Compound X | NS5A | GT-1b | 0.02 | >50 | >2,500,000 |

| Sofosbuvir | NS5B | GT-1a | 45 | >100 | >2,222 |

| Sofosbuvir | NS5B | GT-1b | 90 | >100 | >1,111 |

| Telaprevir | NS3/4A | GT-1a | 700 | 25 | 36 |

| Telaprevir | NS3/4A | GT-1b | 350 | 25 | 71 |

Note: Values are hypothetical and for illustrative purposes only.

Table 2: Example Resistance Profile for an NS5A Inhibitor against GT-1a

| RAS | EC50 (nM) | Fold Change in EC50 (vs. Wild-Type) | Replication Capacity (% of Wild-Type) |

| Wild-Type | 0.05 | 1.0 | 100% |

| M28T | 1.5 | 30 | 85% |

| Q30R | 25.0 | 500 | 60% |

| Y93H | 125.0 | 2,500 | 45% |

| L31M + Y93H | >1000 | >20,000 | 20% |

Note: Values are hypothetical and for illustrative purposes only. Fold change is calculated by dividing the EC50 of the mutant by the EC50 of the wild-type.

Visualizations

Caption: Workflow for determining antiviral EC50 using the HCV replicon assay.

Caption: Logic of how antiviral pressure selects for resistant variants.

References

- 1. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 4. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Determination of Minimum Inhibitory Concentrations (MICs) of GT-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

GT-1 (also known as LCB10-0200) is a novel siderophore cephalosporin (B10832234) antibiotic designed to combat multidrug-resistant Gram-negative bacteria. Its unique "Trojan Horse" mechanism of action allows it to actively penetrate the outer membrane of these challenging pathogens by utilizing their ferric iron uptake systems. This application note provides detailed protocols for determining the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial species, presents a summary of its in vitro activity, and illustrates its mechanism of action and the experimental workflows.

Mechanism of Action

This compound's efficacy stems from its conjugation to a siderophore, a molecule with a high affinity for iron. This allows this compound to be actively transported across the outer membrane of Gram-negative bacteria through their native iron transport channels, effectively bypassing common resistance mechanisms such as porin channel mutations. Once inside the periplasmic space, the cephalosporin component of this compound can inhibit cell wall synthesis, leading to bacterial cell death.

Caption: "Trojan Horse" mechanism of this compound action.

In Vitro Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against a panel of Gram-negative clinical isolates. The data is compiled from studies utilizing standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI).

| Organism | No. of Isolates | Medium | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| E. coli | 200 | CAMHB | ≤0.06 - >32 | 0.5 | 2 | [1] |

| E. coli | 200 | ID-CAMHB | ≤0.06 - 8 | 0.25 | 0.5 | [1] |

| K. pneumoniae | 200 | CAMHB | ≤0.06 - >32 | 1 | >32 | [1] |

| K. pneumoniae | 200 | ID-CAMHB | ≤0.06 - >32 | 0.5 | 4 | [1] |

| P. aeruginosa | 200 | CAMHB | ≤0.12 - 32 | 1 | 4 | [1] |

| P. aeruginosa | 200 | ID-CAMHB | ≤0.12 - 16 | 1 | 2 | [1] |

| A. baumannii | 200 | CAMHB | ≤0.12 - 32 | 0.5 | 2 | [1] |

| A. baumannii | 200 | ID-CAMHB | ≤0.12 - 16 | 0.5 | 2 | [1] |

CAMHB: Cation-Adjusted Mueller-Hinton Broth ID-CAMHB: Iron-Depleted Cation-Adjusted Mueller-Hinton Broth

Experimental Protocols

Accurate determination of MICs is critical for evaluating the potency of an antimicrobial agent. The following are detailed protocols for the broth microdilution and agar (B569324) dilution methods, based on CLSI guidelines.

Protocol 1: Broth Microdilution MIC Assay

This method determines the MIC in a liquid growth medium using 96-well microtiter plates.

Caption: Workflow for Broth Microdilution MIC determination.

Materials:

-

This compound powder

-

Sterile 96-well microtiter plates

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Iron-Depleted CAMHB (optional, but recommended for siderophore antibiotics)

-

Bacterial culture in the logarithmic growth phase

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO, depending on solubility) at a concentration at least 10 times the highest concentration to be tested.

-

Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Plate Setup: a. Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate. b. Perform a two-fold serial dilution of the this compound stock solution across the wells to achieve the desired final concentration range (e.g., from 64 µg/mL to 0.06 µg/mL).

-

Inoculation: a. Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. b. Add 50 µL of the diluted bacterial suspension to each well, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL. c. Include a growth control well (inoculated broth without this compound) and a sterility control well (uninoculated broth).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Agar Dilution MIC Assay

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

-

This compound powder

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial culture in the logarithmic growth phase

-

Sterile saline or PBS

-

0.5 McFarland turbidity standard

-

Incubator (35°C ± 2°C)

-

Multipoint replicator (optional)

Procedure:

-

This compound Plate Preparation: a. Prepare a series of this compound stock solutions at 10 times the desired final concentrations. b. For each concentration, add 2 mL of the this compound solution to 18 mL of molten MHA (held at 45-50°C). Mix thoroughly and pour into sterile petri dishes. c. Prepare a drug-free control plate.

-

Inoculum Preparation: Prepare a standardized inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol. Further dilute this suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

-

Inoculation: Spot-inoculate the surface of each agar plate with 1-2 µL of the diluted bacterial suspension (final inoculum of approximately 10⁴ CFU per spot). A multipoint replicator can be used to inoculate multiple isolates simultaneously.

-

Incubation: Allow the spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth on the agar.

Conclusion

This compound demonstrates potent in vitro activity against a range of clinically relevant Gram-negative pathogens. The provided protocols, based on established CLSI standards, offer a reliable framework for researchers to determine the MIC of this compound in their own laboratories. The unique siderophore-mediated uptake mechanism of this compound underscores the importance of considering specialized testing conditions, such as the use of iron-depleted media, to fully characterize its antimicrobial profile. These application notes serve as a valuable resource for the continued development and evaluation of this promising new antibiotic.

References

Application Notes and Protocols: Synergistic Antibacterial Activity of GT-1 in Combination with the β-Lactamase Inhibitor GT-055

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the development of innovative therapeutic strategies. One promising approach is the combination of a β-lactam antibiotic with a β-lactamase inhibitor to overcome resistance mediated by bacterial β-lactamase enzymes. This document provides detailed application notes and protocols for investigating the synergistic potential of GT-1, a novel siderophore-linked cephalosporin, when used in combination with GT-055, a broad-spectrum β-lactamase inhibitor.

This compound utilizes a "Trojan horse" strategy, exploiting bacterial iron uptake systems to facilitate its entry into the bacterial cell.[1][2] GT-055, a non-β-lactam inhibitor of the diazabicyclooctane class, protects this compound from degradation by a wide range of β-lactamases.[3][4] The data and protocols presented herein are intended to guide researchers in the preclinical evaluation of this promising antibiotic combination.

Data Presentation

The in vitro efficacy of this compound, both alone and in combination with a fixed concentration of GT-055 (4 µg/mL), has been evaluated against various β-lactamase-producing Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) is a key metric for assessing antibacterial potency.

Table 1: In Vitro Activity of this compound and this compound/GT-055 Combination Against Escherichia coli Strains

| Bacterial Strain | β-Lactamase Profile | This compound MIC (µg/mL) | This compound/GT-055 (4 µg/mL) MIC (µg/mL) |

| CTX-M-negative, Carbapenemase-producing | Various | ≤0.25 | ≤0.12 |

| ESBL-producing (CTX-M-15, CTX-M-27, CTX-M-65) | ESBL | 4–32 | ≤0.12 |

| AmpC-overexpressing (ACT-2) | AmpC | 4–32 | ≤0.12 |

Data sourced from literature.[3]

Table 2: In Vitro Activity of this compound and this compound/GT-055 Combination Against Klebsiella pneumoniae and Acinetobacter spp. Strains

| Bacterial Genus | Resistance Profile | This compound MIC (µg/mL) | This compound/GT-055 (4 µg/mL) MIC (µg/mL) |

| Klebsiella pneumoniae | ESBL- and Carbapenemase-producing | ≤2 | Enhanced activity observed |

| Acinetobacter spp. | OXA-producing | ≤2 | Enhanced activity observed |

Data sourced from literature.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable the evaluation of the synergistic interaction between this compound and GT-055.

Checkerboard Microdilution Assay for Synergy Testing

This assay is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.[2][5][6]

Materials:

-

This compound and GT-055 stock solutions

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer (for OD readings)

Protocol:

-

Preparation of Drug Dilutions:

-

Prepare stock solutions of this compound and GT-055 in a suitable solvent (e.g., water, DMSO) at a concentration 100x the highest concentration to be tested.

-

In a 96-well plate, serially dilute this compound twofold along the x-axis (e.g., columns 1-10) in CAMHB.

-

Serially dilute GT-055 twofold along the y-axis (e.g., rows A-G) in CAMHB.

-

Row H should contain serial dilutions of this compound alone, and column 11 should contain serial dilutions of GT-055 alone to determine their individual MICs. Column 12 should serve as a growth control (no drug).

-

-

Inoculation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension.

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.[7]

-

-

Data Analysis:

-

Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits visible growth.

-

Calculate the FIC index using the following formula: FIC Index = FIC of this compound + FIC of GT-055 Where: FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone) FIC of GT-055 = (MIC of GT-055 in combination) / (MIC of GT-055 alone)

-

-

Interpretation of Results:

-

Synergy: FIC Index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC Index ≤ 4

-

Antagonism: FIC Index > 4

-

Diagram:

Time-Kill Kinetic Assay

This assay provides dynamic information about the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.[8][9][10]

Materials:

-

This compound and GT-055 stock solutions

-

CAMHB or other suitable broth

-

Bacterial inoculum in logarithmic growth phase

-

Sterile test tubes or flasks

-

Shaking incubator

-

Apparatus for serial dilutions and plating (e.g., agar (B569324) plates, spreaders)

Protocol:

-

Inoculum Preparation:

-

Culture the test organism overnight in CAMHB.

-

Dilute the overnight culture into fresh CAMHB and incubate until the culture reaches the logarithmic phase of growth (typically an OD600 of 0.2-0.3).

-

Adjust the bacterial suspension to a starting concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Assay Setup:

-

Prepare test tubes or flasks containing CAMHB with the following:

-

Growth control (no drug)

-

This compound alone (at relevant concentrations, e.g., 0.5x, 1x, 2x MIC)

-

GT-055 alone (at a fixed concentration, e.g., 4 µg/mL)

-

This compound and GT-055 in combination

-

-

Inoculate each tube/flask with the prepared bacterial suspension.

-

-

Incubation and Sampling:

-

Incubate all tubes/flasks at 37°C in a shaking incubator.

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube/flask.

-

-

Viable Cell Counting:

-

Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.

-

Plate a known volume of the appropriate dilutions onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

Plot the log10 CFU/mL against time for each condition.

-

Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

-

Bactericidal activity is defined as a ≥ 3-log10 (99.9%) reduction in the initial CFU/mL.

-

Diagram:

In Vivo Murine Thigh Infection Model

This model is used to evaluate the in vivo efficacy of the this compound and GT-055 combination in a localized infection setting.[1][3]

Materials:

-

Specific pathogen-free mice (e.g., BALB/c or ICR, 6-8 weeks old)

-

Cyclophosphamide (B585) (for inducing neutropenia)

-

Bacterial strain of interest

-

This compound and GT-055 formulations for injection

-

Sterile saline and homogenization equipment

Protocol:

-

Induction of Neutropenia (Optional but Recommended):

-

Administer cyclophosphamide intraperitoneally to the mice on day -4 (e.g., 150 mg/kg) and day -1 (e.g., 100 mg/kg) relative to infection to induce a neutropenic state, which allows for a more direct assessment of the antimicrobial agent's efficacy.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from an overnight culture.

-

Wash and resuspend the bacteria in sterile saline to a concentration of approximately 10⁶ - 10⁷ CFU/mL.

-

-

Infection:

-

On day 0, inject a 0.1 mL volume of the bacterial suspension intramuscularly into the posterior thigh muscle of each mouse.

-

-

Treatment:

-

Initiate treatment 1-2 hours post-infection.

-

Administer this compound, GT-055, the combination, or a vehicle control via a suitable route (e.g., subcutaneous, intravenous).

-

Continue treatment at specified intervals for a defined period (e.g., 24-48 hours).

-

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize the mice.

-

Aseptically excise the entire thigh muscle.

-

Homogenize the tissue in a known volume of sterile saline.

-

Perform serial dilutions of the tissue homogenate and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).

-

-

Data Analysis:

-

Calculate the change in log10 CFU/gram of tissue for each treatment group compared to the vehicle control group.

-

Statistically analyze the data to determine the significance of the reduction in bacterial burden by the combination therapy compared to the individual agents.

-

Mechanism of Action Signaling Pathway

The synergistic effect of this compound and GT-055 is a result of their complementary mechanisms of action.

Diagram:

Pathway Description:

-

Entry: this compound, bound to a siderophore, is actively transported across the bacterial outer membrane via iron uptake systems.

-

β-Lactamase Inhibition: In the periplasmic space, GT-055 binds to and inactivates β-lactamase enzymes, preventing them from degrading this compound.

-

Target Binding: Protected from enzymatic degradation, this compound binds to Penicillin-Binding Proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.

-

Cell Lysis: Inhibition of PBPs disrupts peptidoglycan cross-linking, leading to a compromised cell wall and subsequent bacterial cell lysis.

References

- 1. imquestbio.com [imquestbio.com]

- 2. emerypharma.com [emerypharma.com]

- 3. benchchem.com [benchchem.com]

- 4. Novel Siderophore Cephalosporin and Combinations of Cephalosporins with β-Lactamase Inhibitors as an Advancement in Treatment of Ventilator-Associated Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. emerypharma.com [emerypharma.com]

Application Notes and Protocols: GT-1 for the Treatment of Pseudomonas aeruginosa Infections

For Researchers, Scientists, and Drug Development Professionals

Introduction